5,5'-Dehydrodivanillate
Overview
Description
5,5’-Dehydrodivanillate: is a lignin-derived biphenyl compound. It is a dimeric compound that plays a significant role in the microbial conversion of lignin-derived aromatics, which is a promising strategy for the industrial utilization of biomass resources . This compound is particularly important in the context of bioengineering and industrial applications due to its unique structure and properties.
Mechanism of Action
Target of Action
5,5’-Dehydrodivanillate (DDVA) primarily targets microbial transport systems, specifically the major facilitator superfamily (MFS) transporters. In the bacterium Sphingobium sp. strain SYK-6, the transporter gene ddvK is essential for the uptake of DDVA . These transporters play a crucial role in the microbial conversion of lignin-derived aromatic compounds.
Mode of Action
DDVA interacts with the MFS transporter DdvK, facilitating its uptake into microbial cells. Once inside, DDVA undergoes enzymatic demethylation and other catabolic processes. The interaction with DdvK is regulated by the transcriptional regulator DdvR, which controls the expression of the DDVA O-demethylase oxygenase component gene (ligXa) .
Biochemical Pathways
Upon uptake, DDVA is metabolized through a series of biochemical pathways. The primary pathway involves the conversion of DDVA to 2-pyrone-4,6-dicarboxylate (PDC) via intermediates such as 5-carboxyvanillate . These pathways are part of the broader lignin degradation process, which is crucial for the microbial utilization of lignin-derived compounds.
Pharmacokinetics
The pharmacokinetics of DDVA, particularly in microbial systems, involves its absorption through specific transporters like DdvK. The distribution within the microbial cell leads to its subsequent metabolism. The excretion of metabolites such as PDC is part of the microbial catabolic process. The bioavailability of DDVA is significantly influenced by the efficiency of its transport and the activity of the involved enzymes .
Result of Action
The molecular and cellular effects of DDVA’s action include the production of valuable metabolites like PDC, which can be used as building blocks for functional polymers . The microbial growth on DDVA as a carbon source indicates its effective utilization and conversion into energy and biomass.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substrates can influence the efficacy and stability of DDVA’s action. Optimal conditions for the activity of the DdvK transporter and the associated enzymes are crucial for efficient DDVA uptake and metabolism. Additionally, the presence of competing substrates can affect the specificity and rate of DDVA transport and conversion .
: DdvK, a Novel Major Facilitator Superfamily Transporter Essential for 5,5′-Dehydrodivanillate Uptake by Sphingobium sp. Strain SYK-6
Biochemical Analysis
Biochemical Properties
5,5’-Dehydrodivanillate plays a crucial role in biochemical reactions, particularly in the microbial degradation of lignin. It interacts with several enzymes, including 5,5’-dehydrodivanillate O-demethylase (LigX), which demethylates one of the methoxy groups, converting it to a hydroxyl group . This reaction is followed by oxidative meta-cleavage catalyzed by 5,5’-dehydrodivanillate dioxygenase (LigZ), and subsequent hydrolysis by 5,5’-dehydrodivanillate hydrolase (LigY) . These interactions are essential for the breakdown of lignin into smaller, more manageable compounds.
Cellular Effects
5,5’-Dehydrodivanillate influences various cellular processes, particularly in bacteria that degrade lignin. In Sphingobium sp. strain SYK-6, the compound is taken up by the major facilitator superfamily transporter DdvK . This uptake is crucial for the bacterium’s ability to grow on and convert 5,5’-Dehydrodivanillate. The compound’s presence induces the expression of genes involved in its catabolism, affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 5,5’-Dehydrodivanillate exerts its effects through specific binding interactions with enzymes. The initial demethylation by LigX is a critical step, followed by the action of LigZ and LigY . These enzymes facilitate the breakdown of the compound into smaller molecules that can be further metabolized. The regulation of these enzymes is tightly controlled, with 5,5’-Dehydrodivanillate acting as an inducer for the expression of genes involved in its own degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dehydrodivanillate have been observed to change over time. The compound is relatively stable, but its degradation products can accumulate and affect cellular function. Studies have shown that the overexpression of the transporter gene ddvK can enhance the conversion of 5,5’-Dehydrodivanillate and increase the production of valuable metabolites . Long-term exposure to the compound can lead to changes in gene expression and cellular metabolism.
Metabolic Pathways
5,5’-Dehydrodivanillate is involved in several metabolic pathways, primarily related to lignin degradation. The compound is first demethylated by LigX, followed by meta-cleavage by LigZ, and hydrolysis by LigY . These reactions convert 5,5’-Dehydrodivanillate into 5-carboxyvanillate and other smaller molecules that can be further metabolized. The enzymes involved in these pathways are crucial for the efficient breakdown of lignin-derived compounds .
Transport and Distribution
The transport and distribution of 5,5’-Dehydrodivanillate within cells are facilitated by the major facilitator superfamily transporter DdvK . This transporter is essential for the uptake of the compound into bacterial cells, where it can be metabolized. The distribution of 5,5’-Dehydrodivanillate within tissues and its localization within cells are critical for its biochemical activity and interactions with enzymes .
Subcellular Localization
5,5’-Dehydrodivanillate is localized within specific subcellular compartments, where it interacts with enzymes involved in its degradation. The targeting signals and post-translational modifications that direct the compound to these compartments are essential for its activity. The subcellular localization of 5,5’-Dehydrodivanillate affects its function and the efficiency of its metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5’-Dehydrodivanillate can be synthesized through the co-precipitation of lignin-derived compounds with enzymes and low-toxicity metals such as calcium and zinc. This method forms stable enzyme-metal-organic material composites . The synthesis involves the use of metal-organic frameworks or materials as advanced enzyme immobilization platforms, which improve biocatalysis and materials science applications .
Industrial Production Methods: The industrial production of 5,5’-Dehydrodivanillate involves the microbial conversion of lignin-derived aromatics using specific bacterial strains such as Sphingobium sp. strain SYK-6. This process requires the identification and characterization of transporter genes responsible for the uptake and conversion of the compound .
Chemical Reactions Analysis
Types of Reactions: 5,5’-Dehydrodivanillate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the conversion of the compound into value-added metabolites.
Common Reagents and Conditions: The common reagents used in the reactions involving 5,5’-Dehydrodivanillate include oxygenases, demethylases, and other enzymes that facilitate the conversion of the compound under specific conditions .
Major Products Formed: The major products formed from the reactions of 5,5’-Dehydrodivanillate include 2-pyrone-4,6-dicarboxylate, which is a building block for functional polymers .
Scientific Research Applications
5,5’-Dehydrodivanillate has several scientific research applications, including:
Chemistry: It is used in the study of lignin-derived aromatic compounds and their conversion into value-added chemicals.
Comparison with Similar Compounds
- Vanillate
- Syringate
- Protocatechuate
Comparison: 5,5’-Dehydrodivanillate is unique due to its dimeric structure and its role in the microbial conversion of lignin-derived aromatics. Unlike other similar compounds, it requires specific transporter genes for its uptake and conversion, making it a valuable compound for industrial applications .
Properties
IUPAC Name |
3-(5-carboxy-2-hydroxy-3-methoxyphenyl)-4-hydroxy-5-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-23-11-5-7(15(19)20)3-9(13(11)17)10-4-8(16(21)22)6-12(24-2)14(10)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCWGSXMGCSFDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)C(=O)O)OC)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175606 | |
Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2134-90-9 | |
Record name | 6,6′-Dihydroxy-5,5′-dimethoxy[1,1′-biphenyl]-3,3′-dicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2134-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-3,3'-dicarboxylic acid, 6,6'-dihydroxy-5,5'-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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